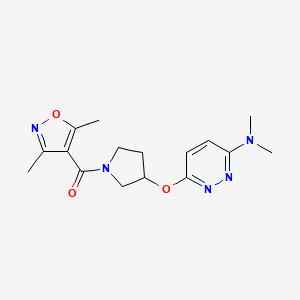
(3-((6-(二甲氨基)哒嗪-3-基)氧基)吡咯烷-1-基)(3,5-二甲基异恶唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
哒嗪酮衍生物已显示出对各种病原体的抗菌活性。它们的机制可能涉及抑制必需酶或破坏细胞过程。 研究人员正在探索它们作为新型抗生素或抗真菌剂的潜力 .
抗抑郁和抗焦虑作用
一些哒嗪酮化合物表现出抗抑郁和抗焦虑特性。这些分子可能调节神经递质水平或与参与情绪调节的受体相互作用。 需要进一步研究来阐明它们的精确机制 .
抗血小板活性
某些哒嗪酮衍生物已显示出抗血小板作用,这可能在预防血栓形成或治疗心血管疾病方面具有价值。 了解它们与血小板受体和信号通路的相互作用对于药物开发至关重要 .
抗癌潜力
研究人员已研究以哒嗪酮为基础的化合物作为潜在的抗癌剂。这些分子可能干扰肿瘤细胞生长、血管生成或转移。 它们的的选择性和安全性概况是活跃研究领域 .
支气管哮喘和过敏管理
哒嗪酮衍生物已被探索用于其抗炎特性。 它们可能通过调节免疫反应或炎症介质在控制支气管哮喘和过敏反应中发挥作用 .
降压作用
一些哒嗪酮化合物表现出降压活性,这可能是通过影响血管张力或肾素-血管紧张素-醛固酮系统成分实现的。 正在研究它们在高血压患者中的疗效和安全性 .
除草剂应用
在农业中,哒嗪酮衍生物已被用作除草剂。它们干扰植物生长过程,使其对杂草有效。 它们对目标植物的选择性和环境影响是关键考虑因素 .
农用化学品和商业药物
包括扎达维林(一种抗血小板药)、艾莫法宗(一种抗炎药)、吡啶苯(一种除草剂)和诺氟拉松(另一种除草剂)在内的几种哒嗪酮类化合物已在制药和农业中得到应用 .
作用机制
Target of Action
Compounds containing pyrrolidine and pyridazinone rings have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyridazinone derivatives have shown a diverse range of pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties .
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structure combines several functional groups that suggest interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C18H23N5O3 and a molecular weight of approximately 357.414 g/mol . Its structural features include:
- Pyridazine moiety : Known for diverse biological activities.
- Pyrrolidine ring : Associated with neuroprotective effects.
- Isosoxazole group : Often linked to anticancer properties.
Structural Representation
- InChI :
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3
Potential Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections discuss specific activities and potential applications.
1. Anticancer Activity
Compounds related to the isoxazole and pyridazine structures have shown promising anticancer properties. For instance, studies on bromodomain and extra-terminal (BET) inhibitors have identified compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's structural components suggest it may interact with cellular pathways involved in cancer progression.
2. Neuroprotective Effects
The presence of the pyrrolidine ring hints at potential neuroprotective effects. Pyrrolidine derivatives are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .
3. Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, phosphodiesterase inhibitors are known for their therapeutic potential in treating respiratory diseases .
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to participate in nucleophilic substitutions and can modulate the activity of various biological targets .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
属性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZRTWMBNTRFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














